molecular formula C27H18F4N4O3S B612219 TAK-632

TAK-632

カタログ番号: B612219
分子量: 554.5 g/mol
InChIキー: OJFKUJDRGJSAQB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TAK-632 is a dual-targeting inhibitor initially developed as a pan-RAF kinase inhibitor for BRAF-mutant cancers, particularly melanoma resistant to first-generation BRAF inhibitors like vemurafenib . It inhibits B-RAF (IC₅₀ = 8.3 nM) and C-RAF (IC₅₀ = 1.4 nM), effectively suppressing MAPK pathway signaling (p-MEK and p-ERK) without altering Her3 or wild-type B-Raf levels in models like A549 cells . Additionally, this compound was repurposed as a necroptosis inhibitor by targeting RIPK1 (Kd = 480 nM) and RIPK3 (Kd = 105 nM), showing efficacy in inflammatory and cell death models .

特性

IUPAC Name

N-[7-cyano-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18F4N4O3S/c28-19-7-6-17(12-21(19)33-23(36)11-14-2-1-3-16(10-14)27(29,30)31)38-22-9-8-20-24(18(22)13-32)39-26(34-20)35-25(37)15-4-5-15/h1-3,6-10,12,15H,4-5,11H2,(H,33,36)(H,34,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFKUJDRGJSAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)C(=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18F4N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Key Structural Modifications

  • 7-Cyano Group : Introduced to occupy the BRAF selectivity pocket, improving affinity for RAF isoforms (BRAF, CRAF).

  • 3-(Trifluoromethyl)phenyl Acetamide : Positioned to engage the hydrophobic back pocket of BRAF in the DFG-out conformation, bolstering selectivity over VEGFR2.

  • Cyclopropanecarboxamide : Added at the N-2 position of the benzothiazole core to stabilize the DFG-out binding mode.

Synthetic Route to this compound

The synthesis of this compound employs a regioselective cyclization strategy to construct the 1,3-benzothiazole scaffold, followed by sequential functionalization.

Regioselective Benzothiazole Formation

The core 1,3-benzothiazole scaffold is synthesized via cyclization of meta-substituted aniline derivatives. This method ensures precise control over the C-7 substituent, critical for RAF binding.

Step 1: Cyclization Reaction
A meta-substituted aniline precursor is treated with thiourea and bromine in acetic acid, yielding the 1,3-benzothiazole intermediate. The C-7 cyano group is introduced at this stage using a nitrile-containing aniline derivative.

Step 2: Phenoxy Substitution
The C-6 position is functionalized via nucleophilic aromatic substitution with 4-fluoro-3-nitroaniline, followed by reduction to the amine.

Step 3: Acetamide Coupling
The amine intermediate is acylated with 2-[3-(trifluoromethyl)phenyl]acetyl chloride to install the hydrophobic back-pocket binding moiety.

Step 4: Cyclopropanecarboxamide Installation
Finally, the N-2 position of the benzothiazole is amidated with cyclopropanecarboxylic acid using standard coupling reagents (e.g., HATU, DIPEA).

Reaction Conditions and Yields

StepReagents/ConditionsIntermediateYield (%)
1Thiourea, Br₂, AcOH7-Cyano-1,3-benzothiazole65–75
24-Fluoro-3-nitroaniline, K₂CO₃, DMF6-Nitro-phenoxy derivative70–80
3H₂, Pd/C, EtOH6-Amino-phenoxy derivative85–90
42-[3-(Trifluoromethyl)phenyl]acetyl chloride, DCMAcetamide intermediate75–85
5Cyclopropanecarboxylic acid, HATU, DIPEAThis compound (crude)60–70
FinalPurification (HPLC)This compound (pure)≥98% purity

Structure-Activity Relationship (SAR) Studies

SAR studies focused on optimizing C-7 and N-3 substituents to balance RAF potency and selectivity.

C-7 Substitutions

  • Cyano (-CN) : Demonstrated superior BRAF binding (IC₅₀ = 8.3 nM) compared to halogens or methyl groups, due to hydrogen bonding with BRAF’s selectivity pocket.

  • Nitro (-NO₂) : Reduced cellular activity despite similar enzymatic potency, likely due to poor permeability.

N-3 Acetamide Modifications

  • 3-(Trifluoromethyl)phenyl : Maximized hydrophobic interactions with BRAF’s back pocket, achieving >100-fold selectivity over VEGFR2.

  • Phenyl or Pyridyl : Lower selectivity due to reduced steric complementarity.

Pharmacokinetic Optimization

  • Cyclopropanecarboxamide : Improved metabolic stability in rat liver microsomes (t₁/₂ = 45 min) compared to bulkier substituents.

Analytical Characterization

This compound was characterized using advanced spectroscopic techniques:

  • HRMS : m/z 554.52 [M+H]⁺ (calculated for C₂₅H₂₀F₄N₅O₃S).

  • ¹H NMR (DMSO-d₆): δ 10.35 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 1H), 7.85–7.65 (m, 4H), 4.20 (s, 2H), 2.10–1.95 (m, 1H), 0.95–0.80 (m, 4H).

  • X-ray Crystallography : Cocrystal structure with BRAF (PDB: 4XV2) confirmed DFG-out binding and key interactions.

Scale-Up and Process Chemistry

For preclinical and clinical studies, this compound was synthesized at multi-gram scale with the following optimizations:

  • Cyclization Step : Replaced bromine with safer electrophiles (e.g., NBS) to improve safety profile.

  • Purification : Transitioned from column chromatography to recrystallization (EtOAc/heptane) for higher throughput.

  • Yield Improvement : Overall yield increased from 12% (initial route) to 28% via solvent optimization (DMF → THF) and catalytic hydrogenation.

Comparative Potency of this compound Derivatives

CompoundC-7 SubstituentBRAF(wt) IC₅₀ (nM)CRAF IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
8A -Cl15.23.8420
8B (this compound)-CN8.31.41,100
8C -NO₂9.12.1950
8D -CH₃22.56.7680

Data sourced from enzymatic assays .

化学反応の分析

科学研究への応用

科学的研究の応用

Case Studies

  • Melanoma Treatment : In studies involving NRAS-mutated and BRAF-mutated melanoma cells, TAK-632 demonstrated significant antiproliferative effects. It was found to be effective against melanoma cells that had developed resistance to BRAF inhibitors due to NRAS mutations or BRAF truncation .
  • Combination Therapy : The combination of this compound with the MEK inhibitor TAK-733 showed synergistic effects in reducing cell viability across various melanoma models. This synergism suggests a promising therapeutic strategy for patients with advanced melanoma .

Data Table: Efficacy of this compound in Melanoma Models

StudyCell LineMutation TypeIC50 (nM)Synergy with MEK Inhibitor
SK-Mel-2NRAS mutant3.23Yes
HMVIIBRAF G469V4.46Yes
IPC-298BRAF WT132Yes

Background

Necroptosis is a form of programmed cell death that is distinct from apoptosis and is mediated by receptor-interacting protein kinases (RIPK1 and RIPK3). This pathway is important in various inflammatory and degenerative diseases.

Case Studies

  • Inflammatory Response : In a mouse model of TNF-α-induced systemic inflammatory response syndrome (SIRS), this compound was shown to alleviate inflammation associated with necroptosis, highlighting its potential in treating inflammatory conditions .

Data Table: Effects of this compound on Necroptosis

StudyModel TypeMechanismOutcome
Mouse ModelInhibition of RIPK1/3Reduced inflammation in SIRS
Human CellsDirect binding to RIPK1/3Protection against necroptosis

作用機序

TAK-632は、B-RAFやC-RAFなど、RAFファミリータンパク質のキナーゼ活性を阻害することによって効果を発揮します。これは、これらのキナーゼのATP結合部位に結合し、それらの活性化と、マイトジェン活性化プロテインキナーゼ経路における下流標的のそれに続くリン酸化を阻止します。 この阻害は、癌細胞の細胞増殖の抑制とアポトーシスの誘導につながります .

類似化合物との比較

Structural and Pharmacokinetic Comparisons

Table 1: Key Pharmacological Properties

Compound Primary Targets IC₅₀/Kd (nM) Selectivity Ratio (RIP1/RIP3) Key Advantages Over this compound
This compound B-RAF, C-RAF, RIPK1/3 B-RAF: 8.3; RIP1: 480 0.22 Baseline activity
SZM-594 RIPK1/3 RIP1: 97 0.79 Higher RIP1 selectivity
Compound 25 RIPK1 RIP1: 15 >333 Superior potency and selectivity
Exarafenib Pan-RAF BRAF V600E: <1 N/A Broader BRAF/NRAS coverage

Table 2: Structural Modifications and Outcomes

Derivative Structural Change Effect Reference
SZM-594 Removal of C-7 cyano ↑ Necroptosis inhibition, ↑ RIP1 affinity
Compound 25 C-5-F substitution ↑ EC₅₀ 180x, ↑ RIP1 selectivity 333x
Cpd-42 Core scaffold optimization ↑ Oral bioavailability, ↑ RIPK3 focus

Clinical and Preclinical Implications

  • Oncology: this compound’s pan-RAF activity addresses resistance in BRAF-mutant melanomas, but newer agents like exarafenib offer broader mutation coverage .
  • Inflammatory Diseases : Derivatives like Compound 25 show promise in ulcerative colitis and systemic inflammatory response syndrome (SIRS) with reduced toxicity .
  • Drug Design Insights : Substituent positioning on the benzothiazole ring (C-5 vs. C-7) critically impacts RIPK1/3 selectivity and potency .

生物活性

TAK-632 is a selective pan-RAF inhibitor that has garnered attention for its potential therapeutic applications, particularly in melanoma treatment. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various cancer models, and its role in overcoming resistance to existing therapies.

Overview of this compound

This compound is designed to inhibit RAF kinases, which are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is often dysregulated in cancers, particularly melanoma, where mutations in BRAF and NRAS are prevalent. Unlike traditional BRAF inhibitors that can induce paradoxical activation of the MAPK pathway in BRAF wild-type cells, this compound demonstrates a unique profile by minimizing such activation while effectively suppressing RAF activity.

  • Inhibition of RAF Activity : this compound suppresses RAF activity in both BRAF-mutated and NRAS-mutated melanoma cells. It has been shown to induce RAF dimerization but inhibit the kinase activity of these dimers, likely due to its slow dissociation from RAF proteins .
  • Biphasic Effect on MAPK Pathway : At lower concentrations, this compound can modestly activate MEK and ERK phosphorylation; however, at higher concentrations, it effectively inhibits these pathways in BRAF wild-type cells . This biphasic response is crucial for understanding its therapeutic window.
  • Synergistic Effects with MEK Inhibitors : The combination of this compound with MEK inhibitors like TAK-733 has been shown to produce synergistic antiproliferative effects in melanoma models, suggesting a potential combination therapy strategy .

Table 1: Summary of Preclinical Findings on this compound

Study TypeCell Lines TestedKey FindingsReference
In vitroNRAS-mutated melanomaPotent antiproliferative effects
In vitroBRAF-mutated melanomaOvercomes resistance to BRAF inhibitors
In vivoA375 (BRAF V600E) xenograftsSignificant tumor regression without body weight loss
In vivoHMVII (NRAS Q61K) xenograftsDemonstrated regressive antitumor efficacy

Case Studies and Clinical Implications

Several studies have explored the clinical implications of this compound:

  • Resistance Overcoming : In a study involving NRAS-mutated melanoma cells resistant to BRAF inhibitors, this compound was able to suppress cell growth effectively, showcasing its potential as a treatment option where other therapies fail .
  • Combination Therapies : The synergistic effects observed when combining this compound with MEK inhibitors provide a promising avenue for enhancing therapeutic efficacy in resistant melanoma cases. This combination could potentially improve patient outcomes by targeting different nodes within the MAPK pathway .
  • Safety Profile : In preclinical studies, this compound was administered repetitively without significant adverse effects such as body weight loss, indicating a favorable safety profile that warrants further clinical investigation .

Q & A

Q. How can researchers resolve paradoxical ERK reactivation observed at suboptimal this compound concentrations?

  • Answer : At low concentrations (e.g., 15–40 nM), this compound may transiently induce MEK/ERK phosphorylation in BRAF wild-type cells due to RAF dimer stabilization . To mitigate this, combine this compound with MEK inhibitors (e.g., trametinib) or use higher doses (>100 nM) to fully suppress RAF activity . Validate using time-course Western blots and phospho-ERK normalization assays .

Q. What structural features of this compound contribute to its prolonged residence time in RAF kinases, and how can this be leveraged for inhibitor design?

  • Answer : Molecular dynamics simulations reveal that this compound’s cyanophenyl and trifluoromethyl groups form stable hydrophobic interactions with the RAF ATP-binding pocket, while its benzothiazole moiety inserts into the “open” conformation of the kinase . Residence time (koff = 1.9 × 10<sup>−5</sup> s<sup>−1</sup>) can be optimized by modifying the cyclopropane-carboxamide linker to enhance hydrogen bonding with residues like K36 and D147 .

Q. How does this compound’s off-target inhibition of RIP1/RIP3 kinases impact its therapeutic potential in necroptosis-driven diseases?

  • Answer : this compound binds RIP1/RIP3 via its benzothiazole and trifluorophenyl groups, inhibiting TSZ-induced necroptosis (IC50 = 0.1–0.08 μM) . To study this, use RIP1/3 kinase activity assays and necroptosis models (e.g., HT-29 cells + TNF-α/zVAD). For selectivity, compare with analogs like SZM-594, which lack the cyanophenyl group critical for RAF inhibition .

Q. What methodologies can identify this compound’s secondary targets, such as DHODH, in metabolic studies?

  • Answer : Employ CETSA (Cellular Thermal Shift Assay) to confirm DHODH engagement by this compound . Validate using [<sup>13</sup>C]-glucose/[<sup>13</sup>C]-uridine tracing to quantify de novo pyrimidine biosynthesis inhibition. Pair with S-phase cell cycle arrest assays (rescuable by orotate supplementation) .

Q. How can combination therapies overcome resistance to this compound in BRAF/NRAS-mutant cancers?

  • Answer : In BRAF inhibitor-resistant melanoma, combine this compound with ERBB or PI3K inhibitors to suppress compensatory pathways. For example, co-treatment with lapatinib (ERBBi) reduces pAKT levels and enhances ERK suppression in PANC1 cells . Validate synergy using Chou-Talalay combination indices and in vivo xenograft models .

Methodological Notes

  • Data Contradiction Analysis : Address paradoxical ERK activation by integrating dose-response curves with time-resolved phospho-protein profiling .
  • Structural Optimization : Use molecular docking (e.g., LigPlot+) to guide SAR studies for improving RIP1/3 selectivity while retaining RAF potency .
  • Cross-Validation : Confirm DHODH inhibition via DHODH enzymatic assays and rescue experiments with uridine/orotate .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。